2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile
Overview
Description
2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of an aminopyridine moiety attached to a methylpropanenitrile group
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-aminopyrimidine derivatives, have been evaluated for their biological activities against immortalized rat hepatic stellate cells .
Mode of Action
It’s worth noting that similar compounds, like 2-aminopyrimidine derivatives, have been used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Biochemical Pathways
It’s worth noting that similar compounds have been involved in the suzuki–miyaura (sm) cross-coupling reactions , which could potentially affect various biochemical pathways.
Pharmacokinetics
The optimization of potency and in vitro pharmacokinetic parameters has been reported for similar compounds .
Result of Action
Similar compounds have been reported to exhibit anti-fibrotic activities .
Action Environment
It’s worth noting that the success of suzuki–miyaura (sm) cross-coupling reactions, which similar compounds are involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Biochemical Analysis
Biochemical Properties
2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as cyclooxygenase-1 (COX-1), where it acts as an inhibitor . This interaction is crucial as it can influence the production of prostaglandins, which are involved in inflammation and other physiological processes. Additionally, this compound may interact with other proteins and receptors, affecting their activity and function.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium, indicating its potential anti-fibrotic activity . These effects suggest that this compound can alter cellular responses and metabolic activities, which could be beneficial in treating certain diseases.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a selective inhibitor of cyclooxygenase-1 (COX-1), this compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and other related processes. Additionally, the compound may influence other molecular targets, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound has been observed to have sustained effects on cellular function, including prolonged inhibition of enzyme activity and alterations in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and fibrosis . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its inhibition of cyclooxygenase-1 (COX-1) affects the arachidonic acid pathway, reducing the production of prostaglandins . Additionally, the compound may influence other metabolic pathways, leading to changes in the levels of key metabolites and overall metabolic activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments, where it can exert its effects . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for certain biomolecules.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile typically involves the reaction of 5-aminopyridine with 2-methylpropanenitrile under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the 5-aminopyridine, followed by nucleophilic substitution with 2-methylpropanenitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be employed for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Primary amines.
Substitution: Halogenated derivatives of the pyridine ring.
Scientific Research Applications
2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a pharmacophore in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine: A simpler analog with similar reactivity but lacking the methylpropanenitrile group.
2-(3-Aminopyridin-2-yloxy)ethanol: Contains an additional hydroxyl group, offering different reactivity and solubility properties.
5-Aminopyridine-2-carboxamidoxime: Features a carboxamidoxime group, providing unique biological activity.
Uniqueness
2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile is unique due to the presence of both the aminopyridine and methylpropanenitrile groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-(5-aminopyridin-2-yl)-2-methylpropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-9(2,6-10)8-4-3-7(11)5-12-8/h3-5H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYGTHTZAUUIJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=NC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693824 | |
Record name | 2-(5-Aminopyridin-2-yl)-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1226776-95-9 | |
Record name | 2-(5-Aminopyridin-2-yl)-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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